(R)-6-Methyl-7-((S)-1-phenylethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ol
Description
The compound (R)-6-Methyl-7-((S)-1-phenylethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ol is a chiral tetrahydropyrido-pyrimidine derivative featuring a hydroxyl group at position 4, a methyl group at position 6 (R-configuration), and a (S)-1-phenylethyl substituent at position 6. Its synthesis likely involves cyclization strategies, as demonstrated in related compounds (e.g., intermediates in –3) . The stereochemistry and substituent arrangement are critical for biological activity, as evidenced by structure-activity relationship (SAR) studies in analogous compounds .
Properties
Molecular Formula |
C16H19N3O |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
6-methyl-7-(1-phenylethyl)-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H19N3O/c1-11-8-14-15(17-10-18-16(14)20)9-19(11)12(2)13-6-4-3-5-7-13/h3-7,10-12H,8-9H2,1-2H3,(H,17,18,20) |
InChI Key |
SQOWBEULFPXVPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(CN1C(C)C3=CC=CC=C3)N=CNC2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects at the 7-Position
The 7-position of the tetrahydropyrido-pyrimidine scaffold is a key site for modulating potency. For example:
- ZH-5 (2-cyanoacetyl substituent): Exhibits strong ATR inhibition (IC50 = 11.34 nM), outperforming hydroxyl-substituted analogs like ZH-6 (IC50 = 34.03 nM) . This highlights the preference for electron-withdrawing groups at this position.
- AZD6738 (clinical reference): Features a sulfoxide imine group and achieves superior potency (IC50 = 6.50 nM), suggesting that bulkier substituents with hydrogen-bonding capacity enhance target engagement .
- Target Compound : The (S)-1-phenylethyl group introduces steric bulk and lipophilicity, which may improve membrane permeability compared to smaller substituents. However, its ATR inhibitory activity remains unquantified in the provided evidence.
Table 1: Substituent Impact on ATR Inhibition
| Compound | 7-Position Substituent | IC50 (nM) | Key Observation |
|---|---|---|---|
| AZD6738 | Sulfoxide imine | 6.50 | Gold-standard potency |
| ZH-5 | 2-Cyanoacetyl | 11.34 | Strong activity, cyano preferred |
| ZH-6 | Hydroxyl | 34.03 | Reduced potency vs. ZH-5 |
| Target Compound | (S)-1-Phenylethyl | N/A | Hypothesized moderate activity |
Stereochemical Influence
Chirality at the 6- and 7-positions significantly affects activity:
- 33c vs. 33d (): The (S)-6-methyl isomer (33c) and (R)-6-methyl isomer (33d) differ in indole carboxamide activity, though specific data are unavailable. This mirrors trends in , where stereochemistry impacts binding .
- Target Compound : The R-methyl and S-phenylethyl configuration may optimize interactions with hydrophobic pockets in the ATR active site, similar to cycloalkyl-substituted analogs like ZH-10 (IC50 = 27.47 nM) .
Core Scaffold Modifications
- Thieno-Pyrimidinones (): Replace the pyrido ring with a thieno moiety, shifting biological targets to sigma receptors . This underscores the scaffold’s versatility.
- 4-Methoxy Analog (CAS 84341-13-9): Substitutes hydroxyl with methoxy (similarity score 0.74), likely altering solubility and hydrogen-bonding capacity .
Table 2: Structural and Functional Comparison
| Compound | Core Structure | Key Substituents | Biological Target |
|---|---|---|---|
| Target Compound | Pyrido[3,4-d]pyrimidine | (S)-1-Phenylethyl, R-methyl | ATR (hypothesized) |
| Thieno-Pyrimidinones | Thieno[2,3-d]pyrimidinone | Variable | Sigma receptors |
| 4-Methoxy Analog | Pyrido[3,4-d]pyrimidine | Methoxy at C4 | Unknown |
Q & A
Q. What are the key synthetic strategies for constructing the pyrido[3,4-d]pyrimidin-4-ol core in this compound?
The core structure is typically synthesized via cyclocondensation reactions. For example:
- Step 1 : React a pyrimidine precursor (e.g., 2-aminonicotinonitrile) with a carbonyl-containing reagent (e.g., diethyl oxalate) under acidic conditions to form the pyrido-pyrimidine scaffold .
- Step 2 : Introduce stereochemistry using chiral auxiliaries or enantioselective catalysis. The (S)-1-phenylethyl group is likely added via alkylation or reductive amination, requiring strict control of reaction temperature and solvent polarity to minimize racemization .
- Critical Note : Use chiral HPLC or X-ray crystallography (as in ) to confirm stereochemical integrity post-synthesis.
Q. How is the purity of this compound validated in academic research?
- Analytical Workflow :
- Impurity Profiling : Reference EP/Pharm. Eur. guidelines for related pyrido-pyrimidine impurities (e.g., regioisomers or des-methyl analogs) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Case Study : If one study reports potent kinase inhibition (IC₅₀ = 50 nM) while another shows no activity:
Verify Stereochemistry : Re-examine enantiomeric excess (e.g., via Mosher ester analysis or circular dichroism) .
Assay Conditions : Compare buffer pH, ATP concentrations, and enzyme isoforms (subtle variations alter binding affinity) .
Solubility Artifacts : Test solubility in DMSO vs. aqueous buffers; precipitation may falsely reduce apparent activity .
- Recommendation : Use isothermal titration calorimetry (ITC) to directly measure binding thermodynamics .
Q. What computational strategies predict this compound’s interactions with biological targets?
- Methodology :
- Docking : Use Schrödinger Glide with a flexible active site (e.g., kinase ATP-binding pocket) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability; monitor RMSD and hydrogen-bond networks .
- Validation : Cross-reference with mutagenesis data (e.g., Kd changes upon Ala-scanning of target residues) .
Q. How to optimize reaction yields while preserving stereochemistry in large-scale synthesis?
- Key Variables :
- Scale-Up Challenge : Replace column chromatography with crystallization (e.g., hexane/EtOAc) for cost-effective purification .
Data Contradiction Analysis
Q. Why do stability studies show conflicting degradation profiles for this compound?
- Hypothesis Testing :
- Light Sensitivity : Store samples in amber vials; UV exposure may trigger photooxidation of the pyrimidin-4-ol group .
- pH-Dependent Degradation : Conduct accelerated stability tests at pH 2–8. Acidic conditions may hydrolyze the tetrahydropyrido ring .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
